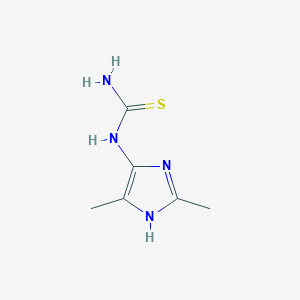
1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea is a heterocyclic compound featuring an imidazole ring substituted with two methyl groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea typically involves the reaction of 2,4-dimethylimidazole with thiourea under suitable conditions. One common method involves heating the reactants in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are typically employed under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives of the thiourea moiety.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Another imidazole derivative with different substituents.
2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N: A related compound with a phenylamino group instead of a thiourea moiety
Uniqueness
1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
750643-45-9 |
|---|---|
Molecular Formula |
C6H10N4S |
Molecular Weight |
170.24 g/mol |
IUPAC Name |
(2,5-dimethyl-1H-imidazol-4-yl)thiourea |
InChI |
InChI=1S/C6H10N4S/c1-3-5(10-6(7)11)9-4(2)8-3/h1-2H3,(H,8,9)(H3,7,10,11) |
InChI Key |
NIDIBNVGUGXDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


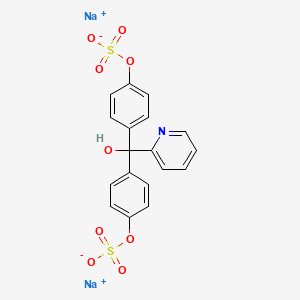
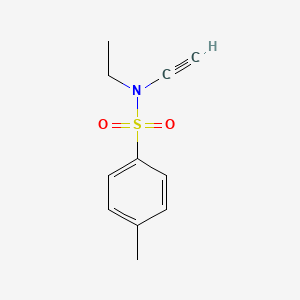

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)
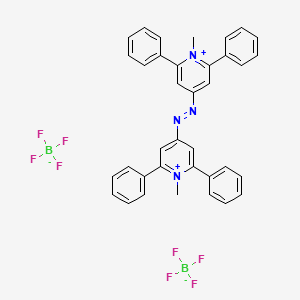
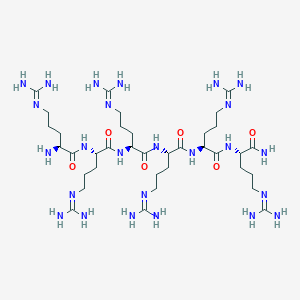
![[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12823353.png)
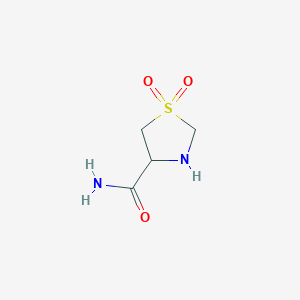
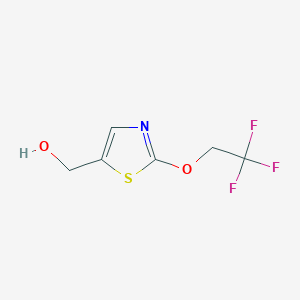
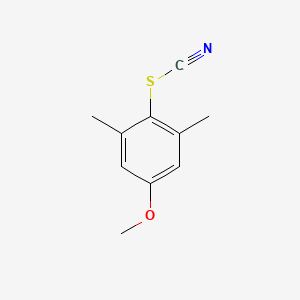
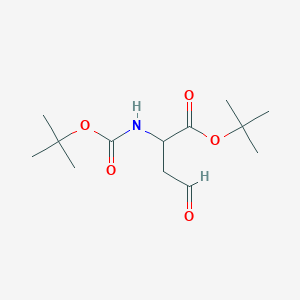
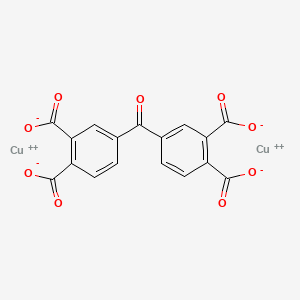
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)

